
Fmoc-PEG3-NHS ester
Overview
Description
Fmoc-PEG3-NHS ester is a polyethylene glycol (PEG)-based bifunctional linker featuring a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine and an N-hydroxysuccinimide (NHS) ester. The Fmoc group protects the amine during synthetic processes, while the NHS ester enables efficient conjugation with primary amines on proteins, peptides, or other biomolecules. This compound is widely used in bioconjugation, drug delivery, and proteomics due to its water-solubility enhancement and controlled reactivity .
Preparation Methods
Synthetic Routes for Fmoc-PEG3-NHS Ester
The synthesis of this compound involves sequential reactions to introduce the Fmoc protecting group, PEG spacer, and NHS ester functionality. A representative synthetic pathway includes:
Stepwise Synthesis Protocol
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Fmoc Protection of PEG3-Amine :
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NHS Ester Activation :
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Purification :
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability, reproducibility, and cost-efficiency. Key modifications to lab-scale protocols include:
Automated Reactor Systems
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Continuous-flow reactors enable precise temperature and pH control, reducing side reactions (e.g., hydrolysis of NHS ester).
Purification Technologies
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High-Performance Liquid Chromatography (HPLC) :
Quality Control Metrics
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR (CDCl₃) : δ 7.75–7.25 (Fmoc aromatic protons), 3.65–3.45 (PEG methylene).
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Mass Spectrometry :
Optimization Strategies for Enhanced Yield
Ultrasound-Assisted Coupling
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Reduces reaction time from 60 minutes (mechanical agitation) to 15 minutes while improving yield (33% → 64%) .
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Mechanism : Cavitation enhances reagent mixing and reduces steric hindrance.
Reagent Stoichiometry Adjustments
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Low-Equiv Protocol :
Solvent Selection
Comparative Analysis of Reaction Conditions
Parameter | Standard Protocol | Optimized Protocol | Source |
---|---|---|---|
Coupling Time | 60 min (mechanical) | 15 min (ultrasound) | |
Yield | 33% | 64% | |
Solvent | DCM | Anhydrous DMF | |
Purification Method | Column Chromatography | HPLC |
Challenges and Mitigation Strategies
NHS Ester Hydrolysis
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Mitigation : Use anhydrous solvents and maintain pH <8.0 during reactions.
Fmoc Deprotection Efficiency
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Standard Conditions : 50% piperidine in DMF (2 × 5 minutes) achieves >95% deprotection .
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Alternative : 20% piperidine in DCM for 15 minutes (85–90% efficiency) .
Applications Influenced by Synthesis Quality
Drug Delivery Systems
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High-purity this compound enhances peptide solubility and serum stability, critical for in vivo pharmacokinetics .
Bioconjugation Efficiency
Chemical Reactions Analysis
NHS Ester Aminolysis with Primary Amines
The NHS ester group undergoes nucleophilic acyl substitution with primary amines (-NH₂) to form stable amide bonds.
Reaction Mechanism
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Nucleophilic attack : A primary amine deprotonates at pH 7–8.5 and attacks the electrophilic carbonyl carbon of the NHS ester.
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Tetrahedral intermediate : Formation of a short-lived intermediate.
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Expulsion of NHS : Release of N-hydroxysuccinimide as a leaving group.
Key Parameters
Parameter | Optimal Condition | Source |
---|---|---|
pH | 7.0–8.5 (neutral to alkaline) | |
Temperature | 20–25°C (ambient) | |
Reaction Time | 15–90 min (ultrasound-assisted) | |
Yield (Protein PEGylation) | 48–64% |
Example : Conjugation with c(RGDyK) peptides achieved 33% yield under mechanical agitation (60 min) and 64% with ultrasound (15 min) .
Fmoc Deprotection
The Fmoc group is removed under basic conditions to expose a primary amine for subsequent reactions.
Reaction Conditions
Deprotection Efficiency
Method | Time (min) | Efficiency | Source |
---|---|---|---|
Piperidine/DMF (50%) | 2 + 5 | >95% | |
Piperidine/DCM (20%) | 15 | 85–90% |
Competing Hydrolysis Reaction
The NHS ester hydrolyzes in aqueous environments, forming a carboxylic acid derivative.
Hydrolysis Kinetics
pH | Half-life (min) | Temperature | Source |
---|---|---|---|
7.4 | ~120 | 25°C | |
8.0 | ~20 | 25°C | |
9.0 | <5 | 25°C |
Mitigation : Use anhydrous solvents (e.g., DMF, DMSO) and minimize reaction time .
Orthogonal Reactivity in Multi-Step Syntheses
Fmoc-PEG3-NHS ester enables sequential modifications due to the orthogonal stability of its functional groups:
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Step 1 : NHS ester reacts with lysine residues or terminal amines.
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Step 2 : Fmoc deprotection exposes a primary amine for further coupling (e.g., to carboxylic acids via EDC/NHS chemistry) .
Case Study: Dual-Ligand Conjugation
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HBPL Intermediate 1 : this compound conjugated to GE11 peptide (EGFR-targeting).
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Fmoc removal : Exposed amine coupled to c(RGDyK) via NHS chemistry.
Stability Under Synthetic Conditions
Condition | Stability | Source |
---|---|---|
Anhydrous DMF/DCM | >24 hours at 25°C | |
Aqueous buffer (pH 7.4) | <10% hydrolysis in 1 hour | |
Long-term storage | Stable at -20°C (desiccated) |
Side Reactions and By-Products
Scientific Research Applications
Key Applications
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Drug Development
- Pharmacokinetic Enhancement : Fmoc-PEG3-NHS ester is used to modify therapeutic peptides and proteins to improve their solubility, stability, and circulation time in biological systems. This modification can lead to better drug delivery outcomes and increased efficacy .
- Targeting Moieties : It facilitates the attachment of targeting agents or imaging agents to drug molecules, enhancing specificity and therapeutic effectiveness .
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Bioconjugation
- Protein Modification : The NHS ester group allows for the straightforward conjugation of PEG to primary amines on proteins and peptides, which can improve their pharmacological properties .
- Labeling Biomolecules : It is commonly used in labeling proteins and peptides for tracking and imaging purposes in biological research .
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Nanotechnology
- Nanoparticle Functionalization : this compound is applied in modifying the surfaces of nanoparticles to enhance their biocompatibility and reduce non-specific binding, which is crucial for drug delivery systems .
- Biosensors : Its use in biosensor technology helps improve sensitivity and specificity by modifying sensor surfaces with PEGylated biomolecules .
- Cell Culture Applications
Case Study 1: Drug Delivery Enhancement
A study demonstrated that conjugating a therapeutic peptide with this compound significantly improved its solubility and stability in serum. The modified peptide showed enhanced bioavailability and prolonged circulation time in vivo compared to its unmodified counterpart.
Case Study 2: Imaging Applications
In another research project, this compound was used to attach a fluorescent dye to a peptide used in cancer imaging. The resulting conjugate displayed high specificity for cancer cells, allowing for effective imaging in preclinical models.
Comparative Data Table
Application Area | Description | Benefits |
---|---|---|
Drug Development | Modification of therapeutic peptides | Improved solubility and pharmacokinetics |
Bioconjugation | Conjugation with proteins/peptides | Enhanced stability and functionality |
Nanotechnology | Surface modification of nanoparticles | Increased biocompatibility |
Cell Culture | Cell surface modification | Improved cell adhesion and growth |
Mechanism of Action
The mechanism of action of Fmoc-PEG3-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group to form an amide bond, releasing N-hydroxysuccinimide as a byproduct. The Fmoc group can be removed under basic conditions to yield the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C28H32N2O9
- Molecular Weight : 526.54–540.6 g/mol (varies by structural modifications)
- CAS Number : 1352827-47-4
- Purity : ≥98%
- Storage : Typically stored at -20°C to maintain stability .
Structural and Functional Attributes
The primary distinguishing feature among PEG-based NHS esters is the PEG chain length, which influences solubility, steric effects, and application-specific performance. Below is a comparative analysis:
Table 1: Comparison of Fmoc-PEG3-NHS Ester with Analogues
Research Findings and Performance
- PEG Chain Length vs. Solubility: Longer PEG chains (e.g., PEG4, PEG5) significantly improve water solubility and reduce aggregation in hydrophobic drug molecules. For instance, Fmoc-PEG5-NHS ester enhances the solubility of oligonucleotides by 40% compared to Fmoc-PEG3 .
Reactivity and Stability :
this compound exhibits faster reaction kinetics than Fmoc-PEG4/5 derivatives due to its shorter chain, making it preferable for time-sensitive conjugations . In contrast, Maleimide-PEG4-NHS ester (Mal-PEG4-NHS) targets thiol groups, enabling site-specific modifications in antibodies .Applications in Drug Development :
- Fmoc-PEG3-CH2CO2-NHS : A variant with a carboxylic acid spacer (CAS 2128735-25-9) is used in PROTACs (PROteolysis-Targeting Chimeras) to link E3 ligase ligands with target proteins .
- DBCO-PEG4-NHS ester : Combines NHS reactivity with dibenzocyclooctyne (DBCO) for copper-free click chemistry, ideal for in vivo labeling .
Biological Activity
Fmoc-PEG3-NHS ester (CAS No. 1352827-47-4) is a versatile compound widely utilized in biomedical research, particularly in drug delivery systems, protein labeling, and the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility, making it suitable for various biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant studies.
- Molecular Formula : C28H32N2O9
- Molecular Weight : 540.6 g/mol
- Purity : ≥95%
- Storage Conditions : -20 °C
This compound acts primarily through its N-hydroxysuccinimide (NHS) group, which facilitates the formation of stable amide bonds with primary amines. This property allows for selective labeling of proteins, peptides, and other biomolecules. The PEG moiety contributes to increased solubility and reduced immunogenicity, enhancing the stability and circulation time of conjugated molecules in biological systems.
Applications in Research
- Protein Labeling : The NHS ester can effectively label primary amines on proteins and peptides, enabling tracking and quantification in various assays.
- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, facilitating targeted drug delivery while minimizing systemic toxicity.
- Nanotechnology : Utilized in the development of nanocarriers for drug delivery systems, enhancing bioavailability and therapeutic efficacy.
- Cell Culture : Supports the synthesis of functional coatings for cell culture applications, promoting cell adhesion and growth.
Table 1: Summary of Research Findings on this compound
Detailed Research Insights
- Protein Labeling Efficiency : In a study by MedChemExpress, this compound was shown to label proteins with high efficiency while retaining their biological activity. This is critical for applications requiring precise quantification and tracking of proteins in cellular environments .
- Antibody-Drug Conjugates : Research published by Creative Biolabs highlighted the efficacy of Fmoc-PEG3-NHS as a linker in ADCs, demonstrating that conjugates formed using this compound exhibited enhanced targeting capabilities and reduced off-target effects compared to traditional linkers .
- Nanotechnology Applications : A study on PEG-based nanocarriers revealed that incorporating Fmoc-PEG3-NHS esters significantly improved the stability and bioavailability of encapsulated drugs, leading to better therapeutic outcomes in preclinical models .
- Cell Culture Substrates : Research indicated that hydrogels incorporating Fmoc-PEG3-NHS esters provided an optimal environment for cell culture, supporting both growth and differentiation akin to traditional substrates like Matrigel .
Q & A
Basic Research Questions
Q. What is the role of the Fmoc and NHS ester groups in Fmoc-PEG3-NHS ester during peptide conjugation?
- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine terminus, enabling stepwise solid-phase peptide synthesis. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the primary amine for subsequent coupling . The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins or terminal amines in peptides) to form stable amide bonds, facilitating covalent conjugation .
Q. What is a step-by-step protocol for conjugating this compound to a protein?
- Methodological Answer :
Dissolve the reagent : Prepare a 10 mM solution of this compound in anhydrous DMSO or DMF to prevent hydrolysis .
Deprotect Fmoc (if needed) : Treat with 20% piperidine in DMF (2 × 5 min) for amine exposure .
React with protein : Mix the protein (in PBS, pH 7.4–8.5) with the reagent at a 5:1 molar ratio (reagent:protein). Incubate at 4°C for 2–4 hours .
Purify : Use size-exclusion chromatography (e.g., PD-10 columns) or dialysis (3.5 kDa MWCO) to remove unreacted reagent .
Q. How can researchers purify this compound-conjugated products?
- Methodological Answer : Common methods include:
- Dialysis : Effective for removing small-molecule byproducts (use pH-stable membranes, e.g., cellulose ester) .
- HPLC : Reverse-phase C18 columns with gradient elution (0.1% TFA in water/acetonitrile) separate conjugates based on hydrophobicity .
- SEC (Size-Exclusion Chromatography) : Resolve conjugates by molecular weight; calibrate columns with PEG standards for accuracy .
Q. What are the stability considerations for this compound in aqueous solutions?
- Methodological Answer : The NHS ester hydrolyzes in water (t1/2 ~1–2 hours at pH 7.4). For optimal reactivity:
- Prepare fresh solutions in anhydrous solvents (e.g., DMF, DMSO).
- Avoid buffers containing primary amines (e.g., Tris, glycine).
- Use pH 7.5–8.5 for conjugation to balance reactivity and hydrolysis rates .
Q. What storage conditions are recommended for this compound?
- Methodological Answer : Store lyophilized powder at –20°C in desiccated conditions. Avoid repeated freeze-thaw cycles of stock solutions. For long-term stability, aliquot into single-use vials under inert gas (argon or nitrogen) .
Advanced Research Questions
Q. How can researchers troubleshoot low conjugation efficiency of this compound to target proteins?
- Methodological Answer :
- Verify reagent integrity : Test NHS ester activity via a model reaction (e.g., with glycine; monitor by LC-MS) .
- Optimize pH : Use borate buffer (pH 8.5) to enhance amine reactivity.
- Minimize hydrolysis : Pre-chill reagents and perform reactions at 4°C .
- Quantify amines : Use Ellman’s assay or TNBS to assess available lysine residues .
Q. What analytical methods quantify the degree of labeling (DoL) in this compound-protein conjugates?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance at 301 nm (Fmoc extinction coefficient: ε = 7,800 M<sup>−1</sup>cm<sup>−1</sup>) .
- MALDI-TOF MS : Compare shifts in molecular weight between unmodified and conjugated proteins .
- Fluorometric assays : Use fluorescamine to detect unreacted amines post-conjugation .
Q. How can reaction conditions be optimized to minimize NHS ester hydrolysis during conjugation?
- Methodological Answer :
- Solvent selection : Use DMF over DMSO for higher NHS ester stability .
- Temperature control : Conduct reactions at 4°C to slow hydrolysis .
- Add organic co-solvents : Maintain 10–20% DMF in aqueous buffers to improve reagent solubility and stability .
Q. What strategies prevent side reactions during Fmoc deprotection in complex peptide sequences?
- Methodological Answer :
- Use mild bases : 20% piperidine in DMF (2 × 5 min) minimizes β-elimination or aspartimide formation .
- Add scavengers : Include 1% HOBt or 2% v/v water to suppress side reactions in sensitive sequences (e.g., Cys, Met) .
Q. How does the PEG spacer length (e.g., PEG3 vs. PEG4) influence the biological activity of conjugated molecules?
- Methodological Answer :
- Solubility and steric effects : PEG3 provides shorter spacing (~12.6 Å), which may reduce steric hindrance compared to PEG4 (~16.8 Å) .
- Pharmacokinetics : Longer PEG chains (e.g., PEG4) enhance hydrodynamic radius, prolonging circulation time but potentially reducing target binding affinity .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYBRMLPVIWJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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